

An In-depth Technical Guide to Carboxyphosphate: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carboxyphosphate*

Cat. No.: *B1215591*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the structure, chemical properties, and critical biological role of **carboxyphosphate**, a highly reactive and pivotal intermediate in essential metabolic pathways.

Introduction

Carboxyphosphate (CP) is a mixed anhydride of carbonic acid and phosphoric acid.^[1] It serves as a crucial, albeit transient, intermediate in a number of key enzymatic reactions, most notably those catalyzed by biotin-dependent carboxylases and carbamoyl phosphate synthetase (CPS).^{[2][3]} Despite its central role in metabolism, its inherent instability and short half-life (estimated at ~70 ms) have made direct experimental characterization challenging.^[2] Consequently, much of our understanding of its properties is derived from computational studies and indirect experimental evidence, such as isotope tracing and kinetic analysis of the enzymes that generate and consume it.^{[2][4]} This guide synthesizes the current knowledge on **carboxyphosphate**'s structure, chemical characteristics, and its function in biological systems.

Molecular Structure and Identification

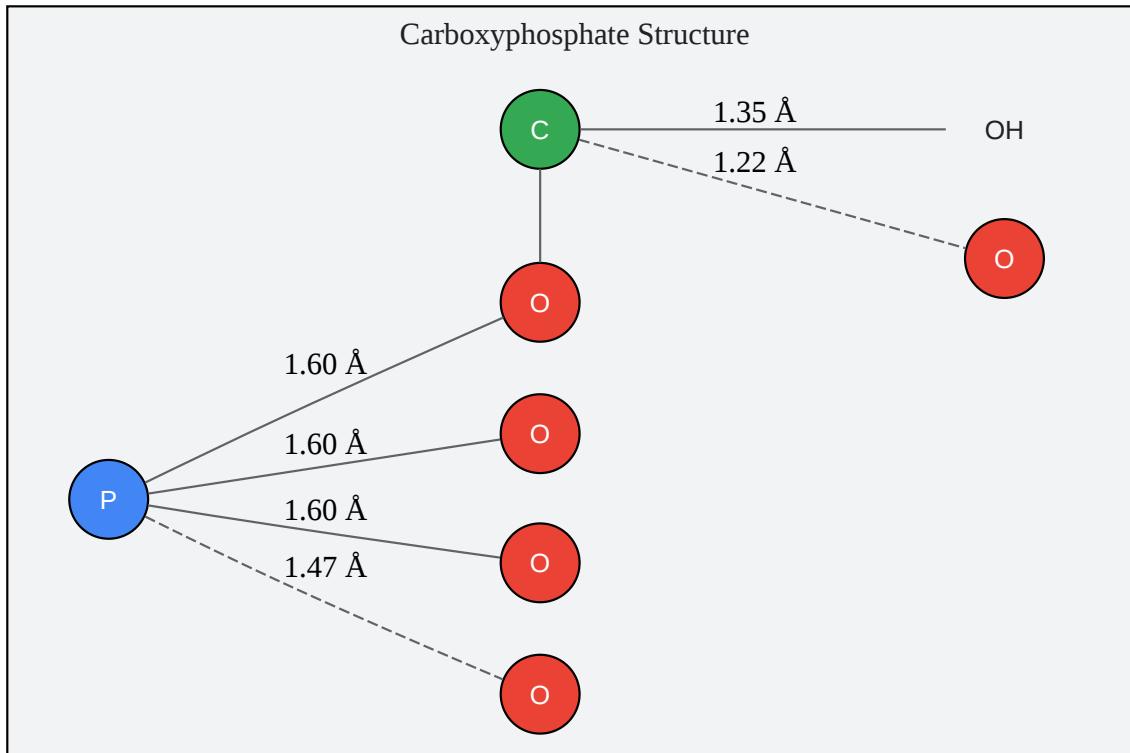
The fundamental identity of **carboxyphosphate** is defined by its unique arrangement of atoms, forming a high-energy mixed anhydride linkage. Computational studies have been instrumental

in defining its preferred structural conformation.

Identification and Formula

Carboxyphosphate is systematically known as phosphono hydrogen carbonate. Its core identifiers and basic formula are summarized below.

Property	Value	Source
IUPAC Name	phosphono hydrogen carbonate	[1]
Molecular Formula	CH ₃ O ₆ P	[1] [5]
CAS Number	7244-85-1	[1]
Molecular Weight	142.00 g/mol	[1] [5]
Canonical SMILES	C(=O)(O)OP(=O)(O)O	[1]
InChI Key	LQQCGEGRINLHDP- UHFFFAOYSA-N	[5]


Structural Geometry and Bonding

Computational analyses reveal that **carboxyphosphate** does not exist as a simple linear molecule. Instead, it adopts a highly stable, pseudo-cyclic structure reminiscent of a chair conformation.[\[2\]](#) This conformation is stabilized by a significant intramolecular charge-assisted hydrogen bond (CAHB).[\[2\]](#) This structural feature is critical for its stability, however transient.

Key geometric parameters derived from computational models include:

- Phosphorus-Oxygen Double Bonds (P=O): 1.470 - 1.478 Å[\[1\]](#)
- Phosphorus-Oxygen Single Bonds (P-O): 1.591 - 1.603 Å[\[1\]](#)
- Carbon-Oxygen Double Bond (C=O): 1.21 - 1.23 Å[\[1\]](#)
- Carbon-Oxygen Single Bond (C-O): 1.33 - 1.36 Å[\[1\]](#)

The strength of the stabilizing CAHB has been estimated to be between -17.8 to -25.4 kcal/mol for the monoanionic form and -15.7 to -20.9 kcal/mol for the dianionic form.[2]

[Click to download full resolution via product page](#)

Caption: Simplified schematic of **carboxyphosphate** bond lengths.

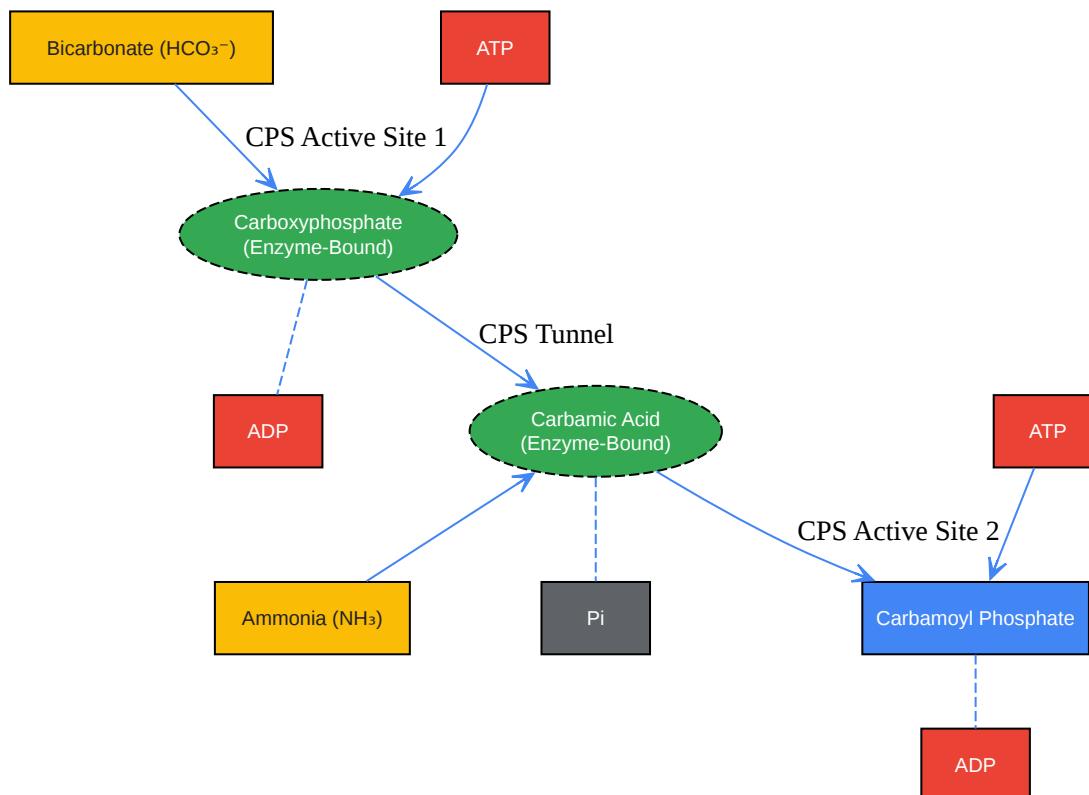
Chemical Properties

The chemical properties of **carboxyphosphate** are dominated by its high reactivity and instability in aqueous solutions.

Property	Description	Value / Comment	Source
Stability	Highly unstable intermediate with a very short half-life in aqueous solution.	Estimated half-life ($t_{1/2}$) of ~70 ms.	[2]
pKa Values (Computed)	Predicted acid dissociation constants indicate it exists primarily as a dianion or trianion in solution.	$pK_{a1}: -3.43 \pm 0.81$ $pK_{a2}: 4.04 \pm 0.35$ $pK_{a3}: 8.14 \pm 1.92$	[2]
Reactivity	Acts as a potent phosphorylating and carboxylating agent. The mixed anhydride bond is high-energy.	It is an intermediate in the transfer of a carboxyl group to biotin or in the formation of carbamate.	[3][6]
Hydrolysis	Decomposes rapidly in water.	The high free energy of the C-O-P bond drives its decomposition.[7]	

Biological Role and Signaling Pathways

Carboxyphosphate is not a free-floating metabolite but rather a transient, enzyme-bound intermediate. Its formation is the first committed step in several critical biosynthetic pathways.


Carbamoyl Phosphate Synthetase (CPS) Pathway

Carbamoyl phosphate synthetase (CPS) catalyzes the synthesis of carbamoyl phosphate, a precursor for pyrimidine and arginine biosynthesis and the urea cycle.[3] The reaction proceeds in a multi-step mechanism where **carboxyphosphate** is the first key intermediate.[3][7]

- Phosphorylation of Bicarbonate: The enzyme utilizes one molecule of ATP to phosphorylate bicarbonate (HCO_3^-), forming **carboxyphosphate** and ADP.[3]

- Amination: The highly reactive **carboxyphosphate** then reacts with ammonia (derived from glutamine in most cases) to form carbamic acid and inorganic phosphate (Pi).[3]
- Second Phosphorylation: A second molecule of ATP phosphorylates carbamic acid to yield the final product, carbamoyl phosphate.[3]

The active sites for these sequential reactions are connected by a molecular tunnel within the enzyme, which channels the unstable intermediates (ammonia and carbamate) and prevents their diffusion into the solvent.[3][8]

[Click to download full resolution via product page](#)

Caption: Pathway of carbamoyl phosphate synthesis via **carboxyphosphate**.

Biotin-Dependent Carboxylases

In biotin-dependent enzymes (e.g., acetyl-CoA carboxylase, pyruvate carboxylase), **carboxyphosphate** is the proposed intermediate for the carboxylation of the biotin cofactor.^[6] ^[9] The mechanism involves:

- Activation of bicarbonate by ATP to form enzyme-bound **carboxyphosphate**.^[9]
- The **carboxyphosphate** then acts as the carboxyl donor, transferring a carboxyl group to the N1' atom of the biotin prosthetic group, forming carboxybiotin.^[6]
- The carboxybiotin, now activated, transfers the carboxyl group to the final substrate (e.g., acetyl-CoA).^[6]

Experimental Protocols and Methodologies

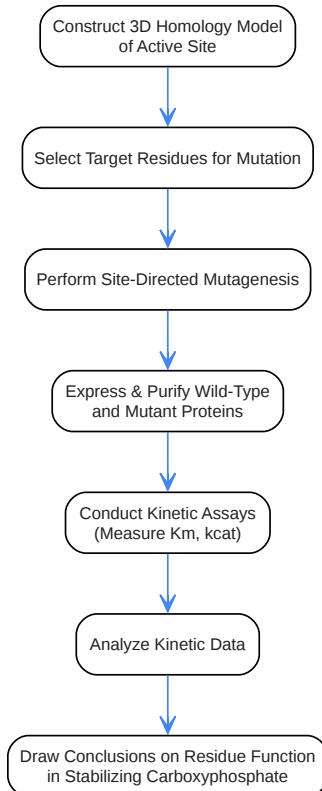
Due to its extreme lability, **carboxyphosphate** cannot be isolated or studied using standard biochemical protocols. Its existence and role are primarily inferred through indirect methods.

Isotope Tracer Experiments

Objective: To confirm the origin of atoms in the products of enzymatic reactions involving **carboxyphosphate**.

Protocol Outline (based on studies of biotin carboxylase):^[4]

- Reaction Setup: The ATPase activity of biotin carboxylase is assayed in the absence of biotin but in the presence of ATP and bicarbonate labeled with a heavy oxygen isotope ($[^{18}\text{O}]\text{bicarbonate}$).
- Incubation: The enzyme is incubated with the substrates under optimal conditions (buffer, temperature, Mg^{2+} concentration).
- Product Analysis: The reaction is quenched, and the resulting inorganic phosphate (Pi) is isolated.
- Mass Spectrometry: The isotopic composition of the isolated Pi is analyzed by mass spectrometry.


- Interpretation: The detection of ^{18}O transfer from bicarbonate directly into the product Pi provides strong evidence for the formation of a **carboxyphosphate** intermediate, as this demonstrates a direct chemical linkage between the bicarbonate and the phosphate moiety during the reaction.[4]

Site-Directed Mutagenesis for Active Site Analysis

Objective: To identify key amino acid residues involved in binding substrates (like ATP and bicarbonate) and stabilizing the **carboxyphosphate** intermediate.

Protocol Workflow (General approach for enzymes like CPS):[10][11]

- Homology Modeling: A 3D structural model of the enzyme's active site (e.g., the carboxy phosphate domain) is constructed based on the crystal structures of related proteins.[11]
- Residue Selection: Based on the model, key residues predicted to be involved in catalysis or substrate binding are selected for mutation.
- Mutagenesis: Site-directed mutagenesis is used to create mutant versions of the enzyme, typically replacing the selected residue with a non-functional one (e.g., alanine).
- Protein Expression and Purification: The wild-type and mutant enzymes are expressed (e.g., in *E. coli*) and purified to homogeneity.
- Kinetic Analysis: The catalytic properties of each mutant enzyme are determined. This involves measuring key kinetic parameters such as K_m for ATP and bicarbonate, and k_{cat} for the overall reaction.
- Data Interpretation: A significant increase in the K_m for a substrate or a dramatic decrease in k_{cat} for a mutant enzyme indicates that the mutated residue plays a critical role in binding that substrate or in catalysis, respectively. This helps map the functional architecture of the active site where **carboxyphosphate** is formed and utilized.[10][11]

[Click to download full resolution via product page](#)

Caption: Workflow for site-directed mutagenesis experiments.

Conclusion

Carboxyphosphate is a central, high-energy intermediate whose existence, while fleeting, is fundamental to major metabolic pathways, including nucleotide synthesis and fatty acid metabolism. Its inherent instability necessitates its generation and consumption within the protected microenvironment of enzyme active sites, often facilitated by substrate channeling. While direct observation remains elusive, a combination of sophisticated computational modeling and indirect biochemical and genetic experiments has provided a detailed picture of its structure, properties, and indispensable role in biology. Future research, particularly in structural biology of enzyme-intermediate complexes and advanced computational chemistry, will continue to refine our understanding of this pivotal molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Carboxy phosphate | 7244-85-1 [smolecule.com]
- 2. "Computational Characterization of Carboxyphosphate" by Traci M. Clymer [dsc.duq.edu]
- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. On the intermediacy of carboxyphosphate in biotin-dependent carboxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxyphosphate | CH₃O₆P | CID 195870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. THE MECHANISM OF BIOTIN-DEPENDENT ENZYMES | Annual Reviews [annualreviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of conserved residues within the carboxy phosphate domain of carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Carboxyphosphate: Structure, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215591#carboxyphosphate-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com